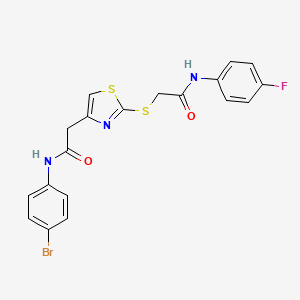

![molecular formula C21H18BrN5O2S B2403311 2-(2,3-difluorophenyl)-7-ethoxy-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine CAS No. 1251679-96-5](/img/structure/B2403311.png)

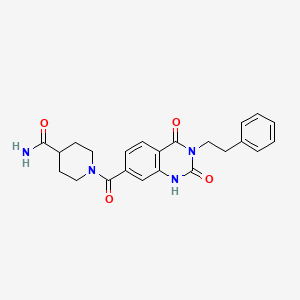

2-(2,3-difluorophenyl)-7-ethoxy-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2,3-difluorophenyl)-7-ethoxy-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine” is a type of imidazo[2,1-b][1,3]thiazole derivative . Imidazo[2,1-b][1,3]thiazines are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances .

科学的研究の応用

Radiosensitization and Anticarcinogenic Properties

Imidazo[2,1-b][1,3]benzothiazole derivatives, including 2-(2,3-difluorophenyl)-7-ethoxy-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine, have been explored for their potential in enhancing the efficacy of radiation therapy in treating cancers. Specifically, certain derivatives have demonstrated significant in vitro anticancer activity against the human liver cancer Hep G2 cell line and parental melanoma cell lines. The presence of specific substituents like sulfonamide, in combination with methoxy substitution, has shown to enhance DNA fragmentation, indicating potential utility as effective derivatives for specific cancer types such as hepatocellular carcinoma (Majalakere et al., 2020).

Antimicrobial Activity

Imidazo[2,1-b][1,3]benzothiazole derivatives, similar to this compound, have been studied for their antimicrobial properties. Research indicates that these compounds exhibit variable and modest activity against investigated strains of bacteria and fungi. The structures of the synthesized compounds were established using various spectral analysis methods, and the antimicrobial activity was screened in vitro, presenting a potential pathway for developing new antimicrobial agents (Patel et al., 2011).

将来の方向性

Imidazo[2,1-b][1,3]thiazines have found practical application and are being actively studied as electroluminescent materials for OLED devices . This suggests potential future directions for the study and application of “2-(2,3-difluorophenyl)-7-ethoxy-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine”.

作用機序

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation.

Mode of Action

The compound interacts with EGFR, potentially inhibiting its activity This inhibition could prevent the signal transduction cascade initiated by EGFR, thereby inhibiting DNA synthesis and cell proliferation

Biochemical Pathways

The compound’s interaction with EGFR affects the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways . These pathways are involved in cell cycle regulation and survival, and their inhibition can lead to reduced cell proliferation and increased cell death.

Result of Action

The compound’s interaction with EGFR and subsequent inhibition of cell proliferation pathways could result in anti-cancer effects . Specifically, the compound could inhibit the growth of cancer cells that overexpress EGFR.

特性

IUPAC Name |

N-(3-bromophenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrN5O2S/c1-13-6-7-17(14(2)10-13)30-20-19-25-27(21(29)26(19)9-8-23-20)12-18(28)24-16-5-3-4-15(22)11-16/h3-11H,12H2,1-2H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTOIQYMXVJPNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

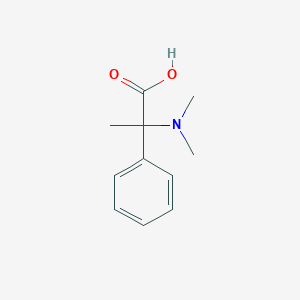

![(E)-3-(3,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2403228.png)

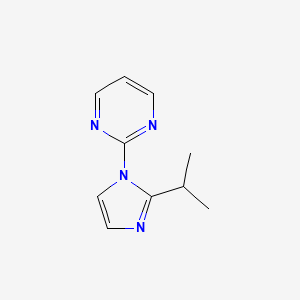

![3-Methyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2403234.png)

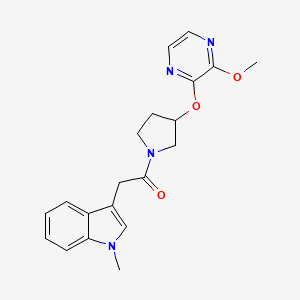

![8-(3,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2403235.png)

![N-butan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2403238.png)

![(E)-N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2403240.png)

![N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2403243.png)

![(5Z)-3-(2-methylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2403245.png)

![4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2403246.png)